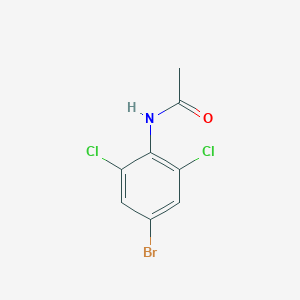

N-(4-Bromo-2,6-dichlorophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of chloro and bromo-substituted acetamides typically involves reactions of corresponding halophenyl amines with chloroacetyl chloride or similar acylating agents. Although specific studies directly on N-(4-Bromo-2,6-dichlorophenyl)acetamide are scarce, related compounds provide insight into probable synthesis routes. For instance, the synthesis of similar chloro- and bromo-substituted acetamides suggests the use of halogenated anilines reacted with acyl chlorides in the presence of a base, under conditions that might be optimized based on substituent effects and desired yield (Ping, 2007).

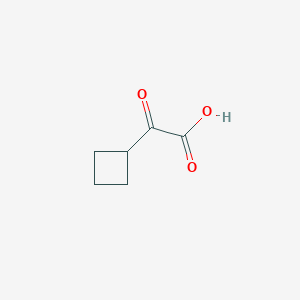

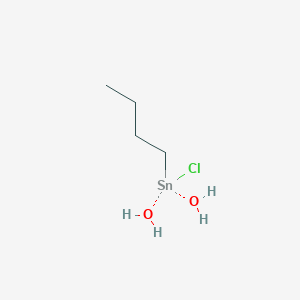

Molecular Structure Analysis Molecular structure analysis of halogenated acetamides shows that these molecules typically exhibit planarity or near-planarity between the aromatic ring and the acetamide group. This structural feature influences the molecule's physical properties and reactivity. For example, studies on closely related molecules have detailed the orientation of halophenyl rings with respect to the acetamide group, highlighting intramolecular hydrogen bonding and other non-covalent interactions that stabilize the molecular structure (Jansukra et al., 2021).

Chemical Reactions and Properties The chemical reactions of N-(4-Bromo-2,6-dichlorophenyl)acetamide would be influenced by the presence of the bromo and chloro substituents, which can undergo various substitution reactions. These substituents also affect the compound's electronic properties, making it a potential candidate for further functionalization through nucleophilic substitution reactions or via participation in coupling reactions. The acetamide moiety itself can engage in reactions typical of amides, including hydrolysis under acidic or basic conditions (Zhong-cheng & Wan-yin, 2002).

Physical Properties Analysis The physical properties of chloro- and bromo-substituted acetamides, such as melting points, boiling points, and solubility, are significantly influenced by the halogen atoms due to their size, electronegativity, and ability to form hydrogen bonds. These properties are crucial for determining the compound's suitability for various applications, including its behavior in organic synthesis and potential industrial uses (Gowda et al., 2007).

Chemical Properties Analysis The chemical properties of N-(4-Bromo-2,6-dichlorophenyl)acetamide, such as reactivity, stability, and interaction with other molecules, are dictated by the acetamide group and the halogen substituents. The electronic effects of the bromo and chloro groups, such as electron-withdrawing through the inductive effect and resonance, play a significant role in determining the compound's reactivity, especially in electrophilic and nucleophilic substitution reactions. Additionally, the compound's ability to participate in hydrogen bonding can affect its solubility and interaction with biological molecules (Choudhary et al., 2014).

科学的研究の応用

Crystallography

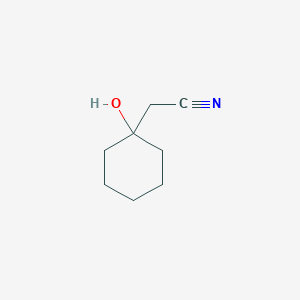

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide has been used in the study of crystal structures .

- Methods of Application : The compound was crystallized in a petroleum ether and ethyl acetate (10:1, v/v) system and dried at room temperature .

- Results : The crystal structure of N-(4-bromo-2,6-dichlorophenyl)pyrazin-2-amine was determined. The molecular structure is shown in the figure .

Pharmaceutical Intermediate

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide is used as an intermediate in pharmaceutical manufacturing .

Synthesis of Other Compounds

- Summary of Application : N-(4-Bromo-2,6-dichlorophenyl)acetamide can be used as a starting material in the synthesis of other compounds .

- Methods of Application : A mixture of 3-((4-bromo-2,6-dichlorophenyl)amino)pyrazine-2-carbonitrile and concentrated sulfuric acid was stirred in ethanol at 80 °C for 24 h. After the reaction was completed, the crude reaction mixture was diluted with water and extracted with dichloromethane. The organic layer was dried and then concentrated to dryness under reduced pressure .

- Results : The title compound was separated by silica-gel column chromatography with an ethyl acetate-petroleum ether (10%) gradient solvent system .

Gas Phase Ion Energetics Studies

特性

IUPAC Name |

N-(4-bromo-2,6-dichlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEHCDVPBFIQSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1Cl)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrCl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40504658 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.95 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

CAS RN |

13953-09-8 |

Source

|

| Record name | N-(4-Bromo-2,6-dichlorophenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40504658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)